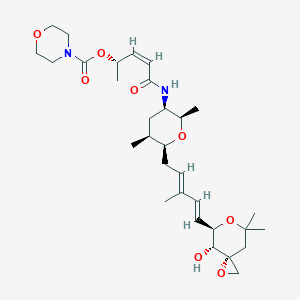
Leucine, 3-hydroxy-
Descripción general
Descripción
Leucine is an essential amino acid used in the biosynthesis of proteins . It contains an α-amino group, an α-carboxylic acid group, and a side chain isobutyl group, making it a non-polar aliphatic amino acid . It is essential in humans, meaning the body cannot synthesize it: it must be obtained from the diet . Human dietary sources are foods that contain protein, such as meats, dairy products, soy products, and beans and other legumes .
Synthesis Analysis
The synthesis of “Leucine, 3-hydroxy-” derivatives has been explored through biocatalytic methods, offering an alternative to chemical synthesis. For instance, Gao and Li (2021) demonstrated the biosynthesis of 3-Hydroxy-3-methylbutyrate (HMB), a compound related to “Leucine, 3-hydroxy-”, from l-leucine using Escherichia coli as a whole-cell catalyst, achieving a maximum conversion rate of 80% under optimal conditions.Molecular Structure Analysis
The molecular structure of “Leucine, 3-hydroxy-” and its derivatives has been elucidated through various methods, including crystallography. Görbitz and Dalhus (1996) reported the redetermination of l-leucine at 120K, providing detailed insights into its molecular structure.Chemical Reactions Analysis
Leucine increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . Leucine promotes energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation . Approximately 80% of Leu is normally used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .Physical And Chemical Properties Analysis
The physical properties of “Leucine, 3-hydroxy-” solutions, such as surface tension, have been investigated to understand its behavior in aqueous environments. The chemical properties of “Leucine, 3-hydroxy-” have been characterized through studies on its stereochemistry and reactivity.Aplicaciones Científicas De Investigación
Ergogenic Aid for Athletes
The leucine metabolite HMB has been extensively used as an ergogenic aid, particularly among bodybuilders and strength/power athletes . It is used to promote exercise performance and skeletal muscle hypertrophy .
Age and Training Experience
HMB has effects on exercise performance and body composition across varying levels of age, sex, and training experience . It can be beneficial for both young athletes and older individuals engaging in resistance training .
Muscle Catabolism
HMB may inhibit the ubiquitin-proteasome proteolytic pathway responsible for the specific degradation of intracellular proteins . This makes it a potential supplement for preventing muscle catabolism .
Protein Synthesis
HMB may directly stimulate protein synthesis, through an mTOR dependent mechanism . This suggests that it could be used to enhance muscle growth and repair .
Biosynthesis
HMB can be biosynthesized from l-leucine using a biocatalytic method . This method uses l-amino acid deaminase (l-AAD) and 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) expressed in Escherichia coli . This method could serve as an alternative route to HMB synthesis .
Food and Pharmaceutical Applications
HMB is an important compound that can be used for the synthesis of a variety of chemicals in the food and pharmaceutical fields . It has unique value in these industries .
Mecanismo De Acción
Target of Action
“Leucine, 3-hydroxy-” or β-Hydroxy β-methylbutyric acid (HMB), a leucine metabolite, primarily targets the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in protein synthesis in skeletal muscle, adipose tissue, and placental cells .
Mode of Action
HMB interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, thereby promoting muscle growth and metabolic health . Additionally, HMB enhances energy homeostasis by augmenting mitochondrial biogenesis and fatty acid oxidation .
Biochemical Pathways
The catabolism of leucine, from which HMB is derived, involves multiple reactions and converges with other catabolic routes . The primary product of these reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps to produce acetoacetate and acetyl-CoA . These products can then be channeled to the tricarboxylic acids cycle and the glyoxylate shunt to synthesize other biomolecules .
Pharmacokinetics
HMB exhibits efficient absorption, distribution, metabolism, and excretion (ADME) properties . Studies show that HMB appears in plasma and urine following an oral dose of leucine . The clearance rate and availability of HMB are improved when administered in the free acid form compared to the calcium salt form .
Result of Action
The activation of the mTOR signaling pathway by HMB results in increased protein synthesis, leading to enhanced muscle growth and metabolic health . It also promotes energy metabolism, providing energy substrates to support protein synthesis . Moreover, HMB has been shown to benefit lipid metabolism and insulin sensitivity .
Action Environment
The action of HMB can be influenced by various environmental factors. For instance, in bacteria, leucine can be assimilated when sugars or other preferential carbon sources in the habitat are depleted . This alternative metabolism typically leads to the accumulation of products bearing industrial relevance . In anaerobic bacteria, the leucine catabolism may induce the accumulation of a variety of organic compounds acids .
Direcciones Futuras
Leucine’s importance in human nutrition is far-reaching, and its potential to prevent muscle loss and enhance athletic performance warrants further investigation . Moreover, Leucine has been shown to benefit lipid metabolism, and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .
Propiedades
IUPAC Name |
(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-ROLXFIACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucine, 3-hydroxy- | |
CAS RN |
5817-22-1, 6645-45-0 | |
| Record name | beta-Hydroxyleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxyleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




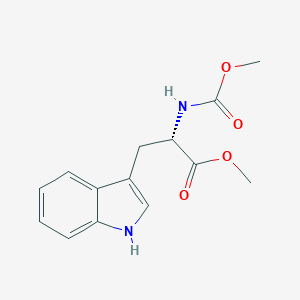
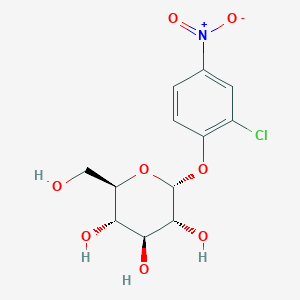


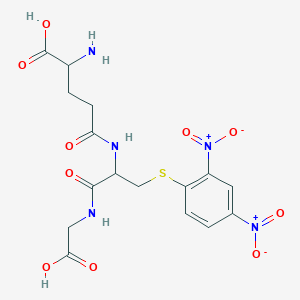
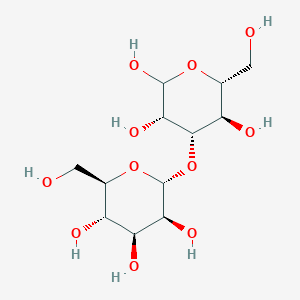
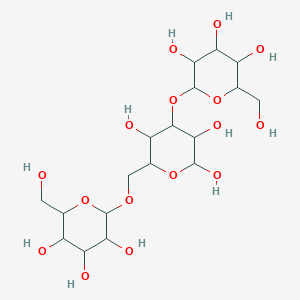
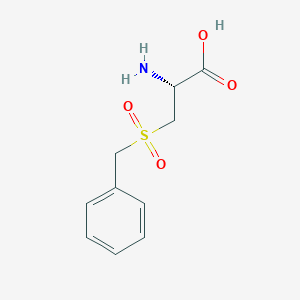
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
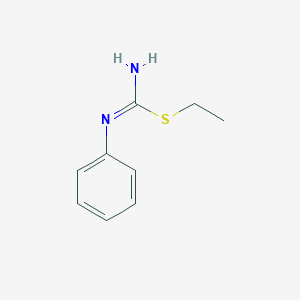
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)
